Cas no 31008-19-2 (Fargesin)

Fargesin structure
Fargesin structure
Product Name:Fargesin
CAS No:31008-19-2
MF:C21H22O6
MW:370.395786762238
MDL:MFCD28989184
CID:310737
PubChem ID:354335447
Update Time:2025-04-19

Fargesin Chemical and Physical Properties

Names and Identifiers

    • 1,3-Benzodioxole,5-[(1R,3aS,4S,6aS)-4-(3,4-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-,rel-
    • demethoxyaschantin
    • 1,3-Benzodioxole,5-[(1R,3aS,4S,6aS)-4-(3,4-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1...
    • Fargesin
    • (+)-demethoxyaschantin
    • (+)-kobusin
    • methyl piperitol
    • Methyl pluviatilol
    • rel-5-[(1R,3aS,4S,6aS)-4-(3,4-Dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-1,3-benzodioxole
    • (+/-)-Fargesin
    • ( inverted exclamation markA)-Fargesin
    • 5-[(3S,3aR,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole
    • s9285
    • F1188
    • V1563
    • 008F192
    • DTXSID901317922
    • CHEMBL2442732
    • rel-5-((1S,3aR,4R,6aR)-4-(3,4-Dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl)benzo[d][1,3]dioxole
    • 1H,3H-FURO(3,4-C)FURAN, 1.ALPHA.-(3,4-DIMETHOXYPHENYL)-3A.BETA.,4,6,6A.BETA.-TETRAHYDRO-4.BETA.-((3,4-METHYLENEDIOXY)PHENYL)-
    • CCG-268297
    • 31008-19-2
    • AKOS025311589
    • SCHEMBL15273910
    • Q-100392
    • AS-55997
    • MFCD07781423
    • (A+/-)-Fargesin
    • DA-53117
    • MDL: MFCD28989184
    • Inchi: 1S/C21H22O6/c1-22-16-5-3-12(7-18(16)23-2)20-14-9-25-21(15(14)10-24-20)13-4-6-17-19(8-13)27-11-26-17/h3-8,14-15,20-21H,9-11H2,1-2H3/t14-,15-,20-,21+/m0/s1
    • InChI Key: AWOGQCSIVCQXBT-LATRNWQMSA-N
    • SMILES: O1C[C@@H]2[C@H](C3C=CC(=C(C=3)OC)OC)OC[C@@H]2[C@H]1C1=CC=C2C(=C1)OCO2

Computed Properties

  • Exact Mass: 370.14200
  • Monoisotopic Mass: 370.14163842 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 515
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 370.4
  • XLogP3: 2.8
  • Topological Polar Surface Area: 55.4

Experimental Properties

  • Color/Form: Cryst.
  • Density: 1.266
  • Melting Point: 132.0 to 136.0 deg-C
  • Boiling Point: 506.388°C at 760 mmHg
  • Flash Point: 208.9±30.0 °C
  • Refractive Index: 1.58
  • PSA: 55.38000
  • LogP: 3.50770

Fargesin Security Information

Fargesin Pricemore >>

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Hubei Cuiyuan Biotechnology Co.,Ltd
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(CAS:31008-19-2)辛夷脂素
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Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:31008-19-2)Fargesin
CRN0074
Purity:≥98%
Quantity:5mg/20mg/50mg
Price ($):Inquiry
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:31008-19-2)辛夷脂素
LE2456287
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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